Tetrahydrothiophene

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Tetrahydrothiophene has been explored through various chemical pathways. In particular, the literature highlights the diverse synthetic strategies employed to construct the THT framework and related sulfur-containing heterocycles. For instance, the synthesis and biological properties of amino acids and peptides containing tetrazolyl moieties have been analyzed, indicating the versatility of sulfur-containing compounds in medicinal chemistry (Popova & Trifonov, 2015)1. Another study focused on the synthesis of 1,2,4,5-tetrathianes, including THT derivatives, providing insights into the historical development and synthetic methods of these compounds (Franek, 1991)2.

Molecular Structure Analysis

This compound's molecular structure plays a crucial role in its chemical behavior and interactions. The sulfur atom within the ring imparts unique electronic properties, influencing the compound's reactivity and physical characteristics. The synthesis and analysis of related sulfur-containing compounds, such as triphenylamine, shed light on the impact of molecular structure on the physical and chemical properties of these molecules (Manifar & Rohani, 2008)3.

Chemical Reactions and Properties

THT participates in a variety of chemical reactions, leveraging its sulfur-containing ring. For example, the reactivity of THT with halogens or electrophiles can lead to a range of derivatives with diverse chemical functionalities. The synthesis of polysubstituted optically active tetrahydro-β-carboline derivatives, which share structural similarities with THT, demonstrates the broad scope of reactions sulfur-containing heterocycles can undergo (Rao, Maiti, & Chanda, 2017)4.

Physical Properties Analysis

The physical properties of this compound, such as its boiling point, melting point, and solubility, are influenced by its molecular structure. The presence of the sulfur atom affects the compound's polarity, boiling point, and interaction with solvents, making THT a compound of interest in the study of physical organic chemistry.

Chemical Properties Analysis

This compound's chemical properties, including its reactivity towards nucleophiles, electrophiles, and its potential for ring-opening reactions, are areas of active research. The exploration of THT and its derivatives in the synthesis of complex organic molecules, including drugs and materials, highlights the compound's versatility and utility in organic synthesis.

Applications De Recherche Scientifique

Synthesis of Enantiopure Compounds : Tetrahydrothiophenes are utilized in organocatalytic asymmetric synthesis, particularly in the formation of enantiopure tetrahydrothiophenes and tetrahydrothiopyrans containing multiple stereocentres. These compounds are significant in synthetic and biological contexts due to their diverse distribution in nature and high synthetic utility (Mondal, Nandi, & Pan, 2017).

Chemical and Biological Applications : Substituted tetrahydrothiophenes have been highlighted for their wide-ranging chemical and biological applications, including use as α-glucosidase inhibitors, in catalytic asymmetric epoxidation, intramolecular cyclopropanation, and asymmetric metal catalysis hydrogenation. They also have applications in nanochemistry and materials research for properties like adsorption on gold surfaces (Blair, Kennedy, Mulvey, & O'Hara, 2010).

Pharmaceutical and Nanoscience Applications : Highly functionalized tetrahydrothiophenes have potential applications in biochemistry, pharmaceutical science, and nanoscience. Organocatalytic Michael-aldol domino reactions are used for their synthesis, with control over regioselectivity and excellent enantioselectivities (Brandau, Maerten, & Jørgensen, 2006).

Odorant for Liquid Petroleum Gas (LPG) : Tetrahydrothiophene acts as an odorant in liquid petroleum gas, serving as a detectable alarm for gas leaks. Research includes exploring alternatives and understanding its properties for better application in this context (Swaid, Reda, & Allawi, 2022).

Market and Production Analysis : Studies have been conducted on the manufacture and market analysis of this compound, particularly as an odorant in city gas, exploring its economic and technological implications (Hong-bin, 2006).

Gas Network Odourisation : this compound is used in gas networks as an odorant. Its spread and effectiveness are studied to ensure quick leak detection and safety in gas supply systems (Juszczak & Szyłak-Szydłowski, 2019).

Mécanisme D'action

Target of Action

Tetrahydrothiophene (THT) is an organosulfur compound that primarily targets the hydrodesulfurization (HDS) process . It is used as a catalyst in the reaction of tetrahydrofuran with hydrogen sulfide . The compound is also a ligand in coordination chemistry .

Mode of Action

THT interacts with its targets through a vapor-phase reaction catalyzed by alumina and other heterogeneous acid catalysts . The compound is vertically adsorbed on the Ni2P (001) surface, leading to elongation of the C-S bond and shortening of the C-C bond . This interaction triggers the hydrodesulfurization process, reducing the viscosity and sulfur content of heavy oil .

Biochemical Pathways

THT affects the biochemical pathway of hydrodesulfurization. The compound is involved in the reaction route of this compound on the Ni2P (001) surface . The most possible reaction route is the hydrogenation (HYD) process . The reaction produces butane and H2S, corresponding to the experimental results .

Pharmacokinetics

It is known that the compound is volatile and has an intensely unpleasant odor . It is also known to be an irritant and can cause symptoms such as headaches, palpitation, dizziness, nausea, and general discomfort even after short-term exposures .

Result of Action

The primary result of THT’s action is the production of butane and H2S . This outcome is significant in the hydrodesulfurization process, where the compound helps reduce the viscosity and sulfur content of heavy oil .

Action Environment

The action of THT is influenced by environmental factors such as temperature. The HDS experiment of THT catalyzed by nickel phosphide (Ni2P) is carried out at 200-300°C . The production of H2S under the catalysis of Ni2P increases obviously within 200-250°C .

Safety and Hazards

Orientations Futures

Research is ongoing into the conformational interconversion of Tetrahydrothiophene through pseudorotation . There is also interest in the development of new synthesis methods, such as a catalyst-free procedure for the construction of trisubstituted tetrahydrothiophenes via sulfa-Michael/aldol (Henry) cascade reaction in water .

Propriétés

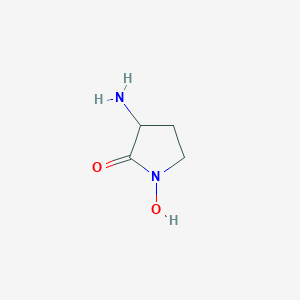

IUPAC Name |

thiolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8S/c1-2-4-5-3-1/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAOIDOHSFRTOEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCSC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

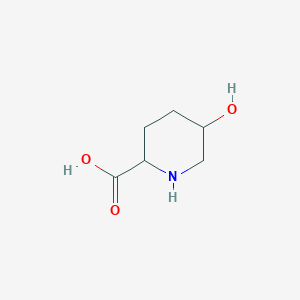

Molecular Formula |

C4H8S | |

| Record name | TETRAHYDROTHIOPHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4608 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRAHYDROTHIOPHENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0677 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3047760 | |

| Record name | Tetrahydrothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tetrahydrothiophene appears as a water-white liquid. About the same density as water and insoluble in water. Vapors heavier than air. Used as a solvent and to make other chemicals., Liquid, Clear to white liquid with a foul odor; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | TETRAHYDROTHIOPHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4608 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiophene, tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrahydrothiophene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1478 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TETRAHYDROTHIOPHENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0677 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

121.12 °C @ 760 MM HG, 119-121 °C | |

| Record name | TETRAHYDROTHIOPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6122 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAHYDROTHIOPHENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0677 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

55 °F (12 °C), 12 °C | |

| Record name | TETRAHYDROTHIOPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6122 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAHYDROTHIOPHENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0677 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

INSOLUBLE IN WATER; SOL IN ALL PROPORTIONS IN ALCOHOL, ETHER, ACETONE, BENZENE, IN ORGANIC SOLVENTS, Solubility in water: none | |

| Record name | TETRAHYDROTHIOPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6122 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAHYDROTHIOPHENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0677 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.9987 @ 20 °C/4 °C, Relative density (water = 1): 1.0 | |

| Record name | TETRAHYDROTHIOPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6122 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAHYDROTHIOPHENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0677 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 3.05 | |

| Record name | TETRAHYDROTHIOPHENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0677 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

18.4 [mmHg], Vapor pressure, kPa at 25 °C: 2.4 | |

| Record name | Tetrahydrothiophene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1478 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TETRAHYDROTHIOPHENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0677 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

WATER-WHITE LIQUID | |

CAS RN |

110-01-0 | |

| Record name | TETRAHYDROTHIOPHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4608 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetrahydrothiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydrothiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tetrahydrothiophene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5272 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiophene, tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrahydrothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydrothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.391 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAHYDROTHIOPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/744EHT13FM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TETRAHYDROTHIOPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6122 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAHYDROTHIOPHENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0677 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-96.16 °C, -96.2 °C | |

| Record name | TETRAHYDROTHIOPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6122 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAHYDROTHIOPHENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0677 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

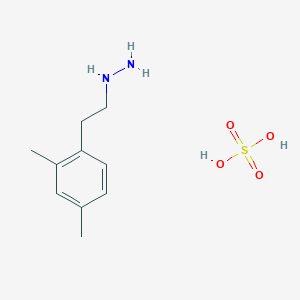

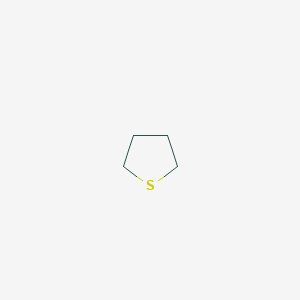

Q1: What is the molecular formula and weight of tetrahydrothiophene?

A1: this compound has the molecular formula C4H8S and a molecular weight of 88.17 g/mol.

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, several studies have investigated the spectroscopic properties of this compound. For example, one study used photo-ionization mass spectrometry to determine the gas phase heats of formation for several organosulfur cations derived from this compound. [] . Another study used 13C-NMR to analyze the conformation of 2-butyl-tetrahydrothiophene-1-oxide. []

Q3: Are there any catalytic applications of this compound?

A3: While this compound itself might not be widely used as a catalyst, its derivatives have shown catalytic potential. For instance, a study employed a readily available secondary amine thiourea derived from this compound to achieve high diastereoselectivity and enantioselectivity in synthesizing functionalized tetrahydrothiophenes. []

Q4: Have there been any computational studies on this compound?

A4: Yes, computational chemistry has been employed to study this compound. One research group used DFT calculations to investigate the thermochemical data and rate parameters for the decomposition and oxidation reactions of cyclic organosulfur compounds, including this compound. [] . Another study used DFT to investigate non-adiabatic excess energy redistribution dynamics in this compound following 200 nm excitation. []

Q5: How does modifying the structure of this compound affect its biological activity?

A5: Research on sulpiride analogues explored the impact of permanently charged and uncharged forms. While sulpiride and permanently charged analogues antagonized apomorphine's effects on dopamine receptors, the permanently uncharged this compound analogue was inactive. [] This suggests a crucial role for charge in the binding of these compounds to the D2 receptor.

Q6: How is this compound degraded in the environment?

A6: Microorganisms play a significant role in the biodegradation of organic sulfur compounds, including those found in petroleum. One study demonstrated that n-alkyl-substituted tetrahydrothiophenes present in non-biodegraded petroleums were absent in biodegraded samples, suggesting microbial degradation. [, ] .

Q7: What are the environmental concerns regarding this compound?

A7: While this compound is used as an odorant in natural gas due to its low odor threshold, its release can have environmental implications. Research focusing on the remediation of scrap iron contaminated by odorants highlights the need for proper management of this compound. []

Q8: What are the primary applications of this compound?

A8: this compound is mainly used as an odorant in natural gas due to its pungent smell, which allows for the detection of leaks. [] . Additionally, this compound derivatives have shown potential as building blocks in the synthesis of pharmaceuticals. []

Q9: Are there any viable alternatives to this compound as an odorant?

A9: Yes, various other sulfur-containing compounds are employed as odorants in natural gas. These include mercaptans (e.g., methyl mercaptan, ethyl mercaptan, t-butyl mercaptan), sulfides (e.g., dimethyl sulfide), and blends of these compounds. [] The choice of odorant often depends on factors like odor intensity, odor character, and regulatory requirements.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10-[3-(Dimethylammonio)-2-methylpropyl]-2-(methylthio)-10H-phenothiazinium maleate](/img/structure/B86460.png)

![Silane, trimethyl[(phenylmethyl)thio]-](/img/structure/B86461.png)

![ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate](/img/structure/B86466.png)